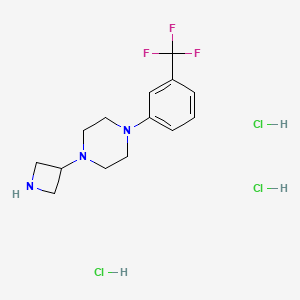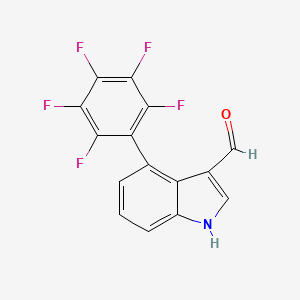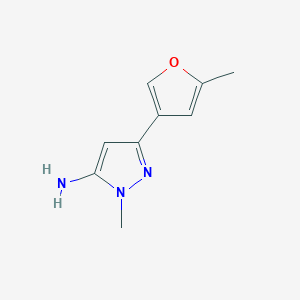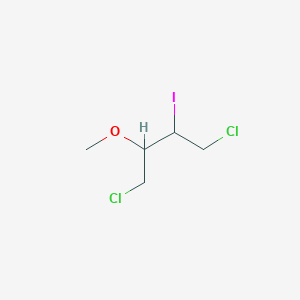
1-Chloro-4,6-dibromo-2,3-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4,6-dibromo-2,3-difluorobenzene is an aromatic compound with a benzene ring substituted by chlorine, bromine, and fluorine atoms
Vorbereitungsmethoden
The synthesis of 1-Chloro-4,6-dibromo-2,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 1-chloro-2,3-difluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often require controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
1-Chloro-4,6-dibromo-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners involved .
Wissenschaftliche Forschungsanwendungen
1-Chloro-4,6-dibromo-2,3-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics
Wirkmechanismus
The mechanism by which 1-Chloro-4,6-dibromo-2,3-difluorobenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen substituents, which can stabilize intermediates and facilitate certain reaction pathways. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4,6-dibromo-2,3-difluorobenzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-2,3-difluorobenzene: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
1,4-Dibromo-2,3-difluorobenzene: Similar in structure but without the chlorine atom, which affects its reactivity and applications.
1,4-Dibromo-2-fluorobenzene: Contains fewer fluorine atoms, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of halogen substituents, which confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
1160574-25-3 |
|---|---|
Molekularformel |
C6HBr2ClF2 |
Molekulargewicht |
306.33 g/mol |
IUPAC-Name |
1,5-dibromo-2-chloro-3,4-difluorobenzene |
InChI |
InChI=1S/C6HBr2ClF2/c7-2-1-3(8)5(10)6(11)4(2)9/h1H |
InChI-Schlüssel |
IUVQNZOZJXHTQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)Cl)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


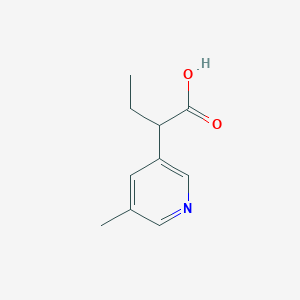
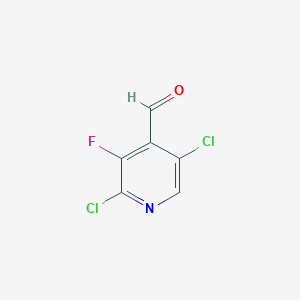
![Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090100.png)

![3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13090108.png)
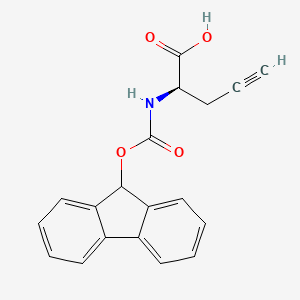
![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)
